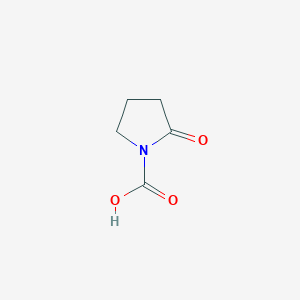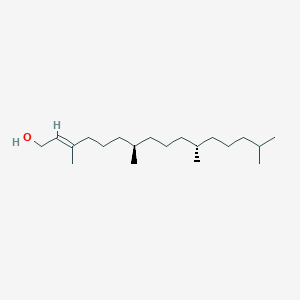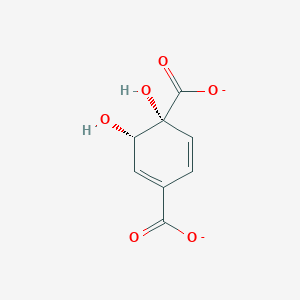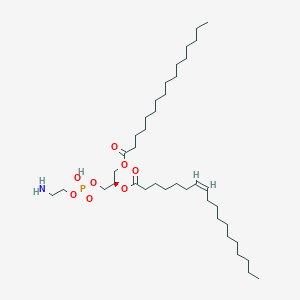
1,2-dihexadecanoyl-3-(9Z-hexadecenoyl)-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dipalmitoyl-3-palmitoleoyl-sn-glycerol is a triglyceride in which the acyl groups at positions 1 and 2 are specified as palmitoyl while that at position 3 is specified as palmitoleoyl. It derives from a hexadecanoic acid and a palmitoleic acid.
Applications De Recherche Scientifique
1. Modulation of Bilayer Fluidity and Stability
Research by Liu et al. (2013) demonstrates that lipid structures, including those similar to 1,2-dihexadecanoyl-3-(9Z-hexadecenoyl)-sn-glycerol, significantly influence the physical properties of lipid bilayers. This study highlights how the interplay of different lipid components affects bilayer fluidity, stability, and rigidity. Such insights are valuable for understanding cell membrane dynamics and for designing membrane-mimicking systems in research.
2. Role in Biomolecular Simulations
The work of Skaug et al. (2009) on Texas Red-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, a derivative of this compound, reveals its application in biomolecular simulations. This research aids in understanding how fluorescent labels, often used in lipid membrane studies, can alter membrane behavior, providing a valuable tool for membrane biophysics and biochemistry studies.
3. Enzymatic Conversion and Synthesis
The enzymatic behavior and synthesis of compounds related to this compound have been explored in studies like that by Heinz et al. (1979). These studies provide insights into the chemical and enzymatic pathways that can modify such lipid molecules, important for both understanding lipid biology and for synthesizing specific lipid derivatives for research and industrial applications.
4. Analysis of Phase Transition and Polymorphism
Research conducted by Kodali et al. (1984) and Kodali et al. (1990) on the synthesis and polymorphism of 1,2-dipalmitoyl-3-acyl-sn-glycerols, similar to this compound, offer vital information on the phase transition behavior and crystal packing of these lipids. Such studies are crucial for understanding the physical properties of lipids that influence their biological functions and potential industrial applications.
Propriétés
Formule moléculaire |
C51H96O6 |
|---|---|
Poids moléculaire |
805.3 g/mol |
Nom IUPAC |
[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,22,48H,4-18,20-21,23-47H2,1-3H3/b22-19-/t48-/m0/s1 |
Clé InChI |
FEKLSEFRUGWUOS-DLOIZKPKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B1241019.png)

![(2R)-5-(diaminomethylideneamino)-2-(3,3-dinaphthalen-1-ylpropanoylamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1241022.png)


![7-[[(1R)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[2-[4-[[5-(formamidomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-4-oxobutyl]amino]-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylate](/img/structure/B1241027.png)



![3-[2-(Azepan-1-yl)ethyl]-6-propyl-1,3-benzothiazol-2-one](/img/structure/B1241033.png)



![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B1241038.png)